molecular formula C27H48 B057355 Coprostane CAS No. 481-20-9

Coprostane

Cat. No.: B057355
CAS No.: 481-20-9
M. Wt: 372.7 g/mol
InChI Key: XIIAYQZJNBULGD-CJPSHIORSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coprostane typically involves the hydrogenation of cholesterol or other sterols. The process includes:

    Hydrogenation: Cholesterol is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This reaction reduces the double bonds in the cholesterol molecule, resulting in the formation of this compound.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Large quantities of cholesterol are hydrogenated using industrial-scale reactors.

    Catalyst Recovery: Catalysts are recovered and recycled to minimize costs.

    Purification: The crude product is purified using industrial-scale chromatography or crystallization methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Coprostane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert this compound derivatives back to the parent compound. Sodium borohydride (NaBH₄) is a typical reducing agent used.

    Substitution: Halogenation reactions can introduce halogen atoms into the this compound structure. Reagents such as bromine (Br₂) or chlorine (Cl₂) are used under controlled conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Br₂ in carbon tetrachloride (CCl₄), Cl₂ in chloroform (CHCl₃).

Major Products

    Oxidation: Formation of 5β-cholestan-3-one or 5β-cholestan-3β-ol.

    Reduction: Regeneration of this compound from its oxidized derivatives.

    Substitution: Formation of halogenated this compound derivatives.

Scientific Research Applications

Coprostane has several scientific research applications:

    Geology and Environmental Studies: Used as a biomarker to study past organic materials and life forms.

    Biochemistry: Serves as a precursor for synthesizing various steroid derivatives, including hormones and vitamins.

    Medicine: Research into steroid-based drugs often involves this compound derivatives.

    Industry: Used in the synthesis of complex organic molecules and as a standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific configuration and its role as a parent compound for various biologically significant steroids. Its stability and structural properties make it a valuable biomarker in geological and environmental studies .

Properties

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIAYQZJNBULGD-CJPSHIORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025616
Record name Coprostane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index], Solid
Record name Coprostane
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Record name 5beta-Cholestane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0303827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-20-9
Record name 5β-Cholestane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-20-9
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Record name Coprostane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481209
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Record name Coprostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPROSTANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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